

# Cyclopentyl hexanoate molecular weight

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: Cyclopentyl hexanoate

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An In-depth Technical Guide to the Molecular Weight and Characterization of **Cyclopentyl Hexanoate**

For Researchers, Scientists, and Drug Development Professionals

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## Abstract

This technical guide provides a comprehensive examination of **cyclopentyl hexanoate**, centered on its core physicochemical properties, with a primary focus on its molecular weight. Moving beyond a simple statement of value, this document elucidates the practical implications of molecular weight in the contexts of chemical synthesis, analytical characterization, and its potential relevance in drug discovery frameworks. We present detailed, field-tested protocols for the synthesis of **cyclopentyl hexanoate** via Fischer-Speier esterification and its subsequent characterization using Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR), and Fourier-Transform Infrared (FTIR) spectroscopy. This guide is structured to provide not just procedural steps, but the underlying scientific rationale, ensuring a robust and reproducible understanding of the methodologies involved.

## Core Molecular Profile of Cyclopentyl Hexanoate

**Cyclopentyl hexanoate** (CAS No: 5413-59-2) is an ester formed from cyclopentanol and hexanoic acid. Its fundamental molecular identity is the starting point for all further chemical and biological investigation.

The molecular formula for **cyclopentyl hexanoate** is  $C_{11}H_{20}O_2$ .<sup>[1][2]</sup> Based on this, the molecular weight is a critical parameter, calculated from the atomic weights of its constituent atoms.

Table 1: Core Physicochemical Properties of **Cyclopentyl Hexanoate**

Property	Value	Source
Molecular Formula	$C_{11}H_{20}O_2$	PubChem <sup>[1]</sup>
Molecular Weight	184.27 g/mol	PubChem <sup>[1]</sup>
Monoisotopic Mass	184.146330 Da	PubChem <sup>[1]</sup>
IUPAC Name	cyclopentyl hexanoate	PubChem <sup>[1]</sup>
Canonical SMILES	<chem>CCCCCC(=O)OC1CCCC1</chem>	PubChem <sup>[1]</sup>
CAS Number	5413-59-2	Guidechem <sup>[2]</sup>
Topological Polar Surface Area	26.3 Å <sup>2</sup>	Guidechem <sup>[2]</sup>
Rotatable Bond Count	6	Guidechem <sup>[2]</sup>

## The Role of Molecular Weight in a Drug Development Context

While **cyclopentyl hexanoate** is not a pharmaceutical agent, its structural components—esters and cyclic moieties—are common in medicinal chemistry. The molecular weight (MW) of any compound under investigation is a cornerstone of its drug-likeness profile. For drug development professionals, a MW of 184.27 g/mol is significant for several reasons:

- **Lipinski's Rule of Five:** This well-established guideline helps predict the oral bioavailability of a drug candidate. One of its key tenets is that a molecule should have a MW of less than 500 g/mol. At 184.27 g/mol, **cyclopentyl hexanoate** falls well within this favorable range, suggesting that if it were a drug candidate, it would possess a key characteristic for good membrane permeability and absorption.

- **Ligand Efficiency:** In early-stage drug discovery, ligand efficiency (LE) is a metric used to compare the binding energy of a compound to its size. A lower molecular weight allows for more structural modifications and optimization (e.g., adding functional groups to improve potency or selectivity) without quickly breaching the 500 g/mol ceiling, thereby providing a better starting point for a lead optimization campaign.
- **Metabolic Stability:** Smaller molecules are sometimes, though not always, less susceptible to extensive metabolism. The cyclopentyl and hexanoyl fragments would be subject to enzymatic hydrolysis (esterases) and oxidation, pathways that are critical to understand in ADME (Absorption, Distribution, Metabolism, and Excretion) studies.

The cyclopentyl group itself is a feature of interest in medicinal chemistry, appearing in various therapeutic agents. For instance, cyclopentyl-pyrimidine based analogues have been investigated as potent kinase inhibitors in anti-cancer research.<sup>[3]</sup> The inclusion of such carbocyclic moieties can enhance binding affinity and modulate pharmacokinetic properties.<sup>[4]</sup>

## Synthesis Protocol: Fischer-Speier Esterification

To conduct any meaningful study, a pure sample of the target compound is required.

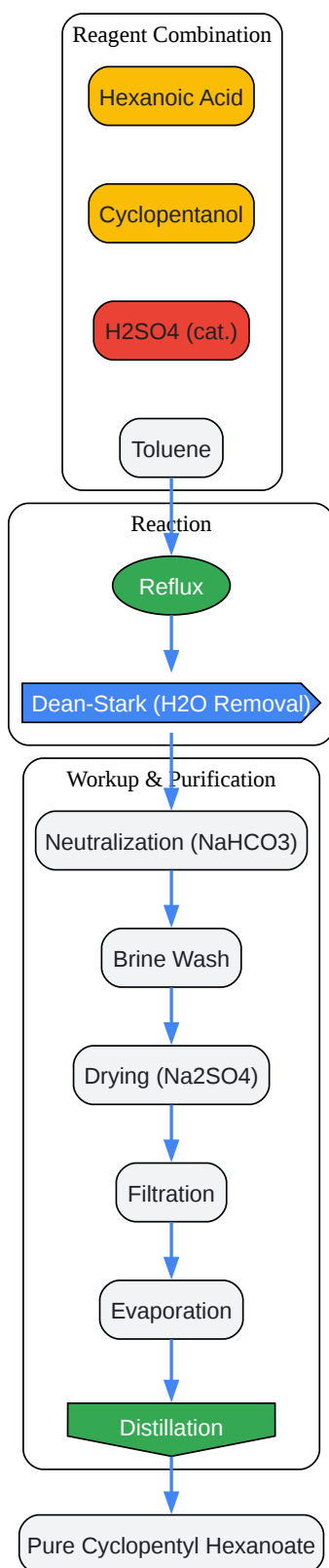
**Cyclopentyl hexanoate** can be reliably synthesized using the Fischer-Speier esterification method, a classic acid-catalyzed reaction between a carboxylic acid and an alcohol.

**Expertise & Rationale:** This method is chosen for its reliability, use of readily available reagents, and straightforward workup. The use of a strong acid catalyst (like sulfuric acid) is crucial to protonate the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the alcohol. Le Chatelier's principle is exploited by removing water as it is formed, driving the equilibrium towards the product.

## Step-by-Step Methodology

- **Reagent Preparation:** In a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, combine hexanoic acid (1.0 eq), cyclopentanol (1.2 eq), and a suitable solvent such as toluene (approx. 2 mL per mmol of hexanoic acid).
- **Catalyst Addition:** Carefully add a catalytic amount of concentrated sulfuric acid ( $\text{H}_2\text{SO}_4$ , ~2-3 mol%).

- Reaction Setup: Attach a reflux condenser to the Dean-Stark trap.
- Reflux: Heat the mixture to reflux. The toluene-water azeotrope will begin to distill, and water will be collected in the Dean-Stark trap, providing a visual indicator of reaction progress.
- Monitoring: Continue reflux until no more water is collected in the trap (typically 2-4 hours). The reaction can also be monitored by Thin Layer Chromatography (TLC).
- Workup:
  - Cool the reaction mixture to room temperature.
  - Transfer the mixture to a separatory funnel and wash sequentially with a saturated sodium bicarbonate ( $\text{NaHCO}_3$ ) solution to neutralize the acid catalyst, followed by brine (saturated  $\text{NaCl}$  solution) to remove residual water and inorganic salts.
  - Dry the organic layer over anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ ).
- Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator. The resulting crude ester can be purified by fractional distillation to yield pure **cyclopentyl hexanoate**.



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Caption: Fischer-Speier Esterification Workflow for **Cyclopentyl Hexanoate** Synthesis.

## Analytical Characterization and Quality Control

Confirming the molecular weight and structural integrity of the synthesized product is paramount. A multi-technique approach ensures a self-validating system of characterization.

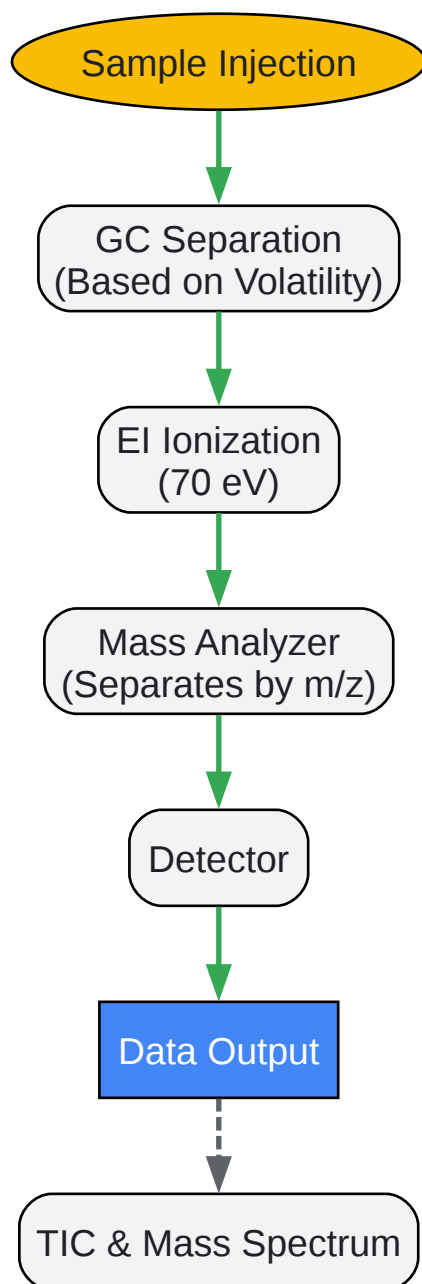
### Gas Chromatography-Mass Spectrometry (GC-MS)

Trustworthiness: GC-MS is the definitive technique for confirming the molecular weight of a volatile compound like **cyclopentyl hexanoate**. The gas chromatograph separates the compound from any residual starting materials or byproducts, and the mass spectrometer provides its mass-to-charge ratio ( $m/z$ ), which directly corresponds to its molecular weight.

Protocol:

- Sample Preparation: Prepare a dilute solution of the purified ester in a volatile solvent like dichloromethane or ethyl acetate (e.g., 1 mg/mL).
- GC Conditions:
  - Column: Use a standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25  $\mu$ m).
  - Inlet Temperature: 250°C.
  - Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
  - Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 280°C at 10°C/min.
- MS Conditions:
  - Ionization Mode: Electron Ionization (EI) at 70 eV.
  - Mass Range: Scan from  $m/z$  40 to 400.
  - Source Temperature: 230°C.
- Data Analysis: The resulting total ion chromatogram (TIC) should show a single major peak. The mass spectrum of this peak should display a molecular ion ( $M^+$ ) peak at  $m/z = 184$ . The fragmentation pattern, showing characteristic losses of the cyclopentyl group or parts of the

hexanoyl chain, will further confirm the structure. The NIST Mass Spectrometry Data Center provides reference spectra for comparison.[1]



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Caption: General Workflow for GC-MS Analysis.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the carbon-hydrogen framework of the molecule, confirming the connectivity of the atoms.

- $^1\text{H}$  NMR: The proton NMR spectrum will show characteristic signals for the hexanoyl chain (a triplet for the terminal methyl group, multiplets for the methylene groups) and the cyclopentyl group (a multiplet for the methine proton adjacent to the oxygen and multiplets for the other methylene protons).
- $^{13}\text{C}$  NMR: The carbon NMR will show distinct peaks for each of the 11 carbon atoms in the molecule, including a key signal for the carbonyl carbon of the ester at  $\sim 174$  ppm.[\[1\]](#)

## Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is used to identify the functional groups present in the molecule. For **cyclopentyl hexanoate**, the key diagnostic peak is the strong carbonyl ( $\text{C}=\text{O}$ ) stretch of the ester functional group, which will appear in the range of  $1735\text{--}1750\text{ cm}^{-1}$ . The absence of a broad O-H stretch (around  $3300\text{ cm}^{-1}$ ) from the starting materials (hexanoic acid and cyclopentanol) is a crucial indicator of reaction completion and sample purity.

## Applications & Safety Considerations

- Potential Applications: As an ester with a pleasant, fruity aroma, the primary application for **cyclopentyl hexanoate** lies in the fragrance and flavor industry. Its structural components may also serve as building blocks or scaffolds in the synthesis of more complex molecules in materials science or pharmaceutical research.[\[5\]](#)[\[6\]](#)
- Safety and Handling: Specific toxicological data for **cyclopentyl hexanoate** is not readily available.[\[2\]](#) However, based on the properties of similar esters and cyclic hydrocarbons like cyclopentane, standard laboratory safety precautions should be observed.
  - Handling: Work in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[\[7\]](#)
  - Flammability: Assume the compound is a flammable liquid. Keep away from heat, sparks, and open flames.[\[8\]](#)[\[9\]](#)[\[10\]](#)
  - Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.



## Conclusion

The molecular weight of **cyclopentyl hexanoate**, 184.27 g/mol, is a fundamental constant that serves as the bedrock for its synthesis and characterization. This guide has contextualized this single value within a broader scientific framework, demonstrating its importance from the perspective of synthetic chemistry to the predictive models of drug development. The detailed protocols provided for synthesis and analysis represent a robust, self-validating workflow designed to ensure the integrity and purity of the compound for any subsequent research application. By understanding not just the "what" but the "why" behind these methodologies, researchers can apply these principles to a wide array of chemical investigations.

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- To cite this document: BenchChem. [Cyclopentyl hexanoate molecular weight]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8742183#cyclopentyl-hexanoate-molecular-weight]

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